molecular formula C64H111N11O12S B120576 Tricyclic cyclosporin A CAS No. 153475-57-1

Tricyclic cyclosporin A

Cat. No. B120576
M. Wt: 1258.7 g/mol
InChI Key: MUVQWTITGAVGIC-WJTDDFOZSA-N
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Description

Cyclosporine A is a cyclic undecapeptide with a variety of biological activities including immunosuppressive, anti-inflammatory, antifungal, and antiparasitic properties . It is an extremely powerful immunosuppressant and is approved for use in organ transplantation to prevent graft rejection .


Synthesis Analysis

Cyclosporine A can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions . The synthesis process involves selective N-hydroxyalkylation of the residues Val5 and D-Ala8 . The N-substitution significantly improved compound cell-permeability and markedly diminished CaN inhibition by the binary CsA analog/CypA complex .


Molecular Structure Analysis

The structure of Cyclosporine A has been investigated at the single molecule level . Its adsorption on Cu (111) under ultra-high vacuum is characterized with scanning tunnelling microscopy (STM) and density functional theory .


Chemical Reactions Analysis

At least 40 different reactions steps are catalyzed by the cyclosporine synthetase which includes 11 aminoadenylation reactions, 11 transthiolation reaction, 7 N-methylation reactions, 10 elongation reactions, and final cyclization reaction .


Physical And Chemical Properties Analysis

Cyclosporine A is a neutral, lipophilic, cyclic undecapeptide with a molecular weight of 1202 g/mol . It has seven N-methylated peptide bonds .

Safety And Hazards

Cyclosporine A is harmful if swallowed and may cause cancer. It may damage fertility and the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

The future aspects of Cyclosporine A may focus on the use of synthetic modification of cyclosporine which not only addresses the poor solubility but also takes care of GIT enzyme degradation . Additionally, cyclosporine A has shown promise in the treatment of traumatic brain injury and recurrent pregnancy loss , which may inspire some novel transfer failure therapies in the future .

properties

IUPAC Name

16-ethyl-13-[(E)-1-hydroxy-2-methylhex-4-enyl]-3,6,9,12,18,21,27-heptamethyl-4,7,22,28-tetrakis(2-methylpropyl)-10,25-di(propan-2-yl)-35-thia-3,6,9,12,15,18,21,24,27,30,37-undecazatricyclo[29.5.2.034,37]octatriacontane-2,5,8,11,14,17,20,23,26,29,38-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H111N11O12S/c1-23-25-26-41(15)54(77)53-57(80)65-42(24-2)58(81)68(16)33-49(76)69(17)44(29-35(3)4)56(79)67-51(39(11)12)63(86)70(18)45(30-36(5)6)55(78)66-43-27-28-50-75(59(43)82)48(34-88-50)62(85)72(20)46(31-37(7)8)60(83)71(19)47(32-38(9)10)61(84)73(21)52(40(13)14)64(87)74(53)22/h23,25,35-48,50-54,77H,24,26-34H2,1-22H3,(H,65,80)(H,66,78)(H,67,79)/b25-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQWTITGAVGIC-WJTDDFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H111N11O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1258.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclic cyclosporin A

CAS RN

153475-57-1
Record name Tricyclic cyclosporin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153475571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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